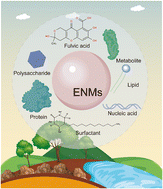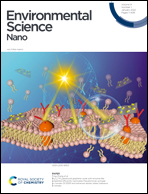Nano–eco interactions: a crucial principle for nanotoxicity evaluation
Environmental Science: Nano Pub Date: 2023-11-03 DOI: 10.1039/D3EN00617D
Abstract
Engineered nanomaterials (ENMs) have excellent physical and chemical properties and are widely synthesized and utilized in industry and daily life, but this results in the introduction of large quantities of ENMs into the ecosystem. The adsorption of a variety of biomolecules within the eco-system onto the surface of ENMs forms the eco-corona, or bio-corona. The formation of environmental coronas dramatically alters the physical, chemical, and biological characteristics of ENMs and thus influences their behavior and fate. Moreover, the physicochemical properties of ENMs affect their interaction with biological fluids directly or indirectly after entering the biosystem and determine the biotransformation, biodistribution, and bioavailability of ENMs, especially with protein corona (PC) formation in plasma. Many recent studies have focused on ENM–protein interactions to avoid challenges regarding technical feasibility and sample availability; fewer studies have focused on nano–eco interactions. This review summarizes interactions between ENMs and environmental biomolecules, and characterization methods, with in-depth discussions of nano–eco interactions that dictate ENM fate and the rational design of better-adapted and less toxic ENMs, thereby offering a new perspective on biosafety evaluation for ENMs.


Recommended Literature
- [1] Event-triggered logical flow control for comprehensive process integration of multi-step assays on centrifugal microfluidic platforms†
- [2] Nitrogen-containing carbohydrate derivatives. Part XXIII. Some ring-opening reactions of methyl 2,3-N-aroylepimino-4,6-O-benzylidene-2,3-dideoxy-α-D-mannopyranosides
- [3] On the role of system integration of carbon capture and mineralization in achieving net-negative emissions in industrial sectors†
- [4] Publication received
- [5] Structural design of graphene for use in electrochemical energy storage devices†
- [6] Front cover
- [7] Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography
- [8] Hierarchically plasmonic photocatalysts of Ag/AgCl nanocrystals coupled with single-crystalline WO3 nanoplates†
- [9] Crystal forms of rifaximin and their effect on pharmaceutical properties
- [10] Contents list










